molecular formula C16H25N3O B8791541 1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine

1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine

Cat. No.: B8791541
M. Wt: 275.39 g/mol
InChI Key: JGLHKIWGTIKPEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine is a useful research compound. Its molecular formula is C16H25N3O and its molecular weight is 275.39 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

IUPAC Name

1-(2-methoxyphenyl)-4-piperidin-4-ylpiperazine

InChI

InChI=1S/C16H25N3O/c1-20-16-5-3-2-4-15(16)19-12-10-18(11-13-19)14-6-8-17-9-7-14/h2-5,14,17H,6-13H2,1H3

InChI Key

JGLHKIWGTIKPEE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCNCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-(1-benzylpiperidine-4-yl)-1-(2-methoxyphenyl)piperazine (Step 1, 20.0 g) in ethanol (120 mL) containing acetic acid (12 mL) was hydrogenated over 10% palladium on carbon (1 g) at 50 psig on a Parr apparatus for 12 hours. The catalyst was removed by filtration through Celite and the mixture was concentrated to dryness on a rotary evaporator. The residue was partitioned between chloroform and saturated aqueous NaHCO3. The combined organic layers were dried over anhydrous MgSO4, filtered and concentrated on a rotary evaporator to provide the desired product (14.4 g) as a yellow oil which was used without further purification. The compound was characterized as the dihydrochloride salt, which was formed by dissolving the oil in ethanol and treating it with an excess of 1N HCl/Et2O to give an off-white precipitate, which was collected by vacuum filtration, washed with Et2O and dried in vacuo; MP. 274-288° C.; MS (ES) m/z (relative intensity): 276 (M+H)+ (100).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

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